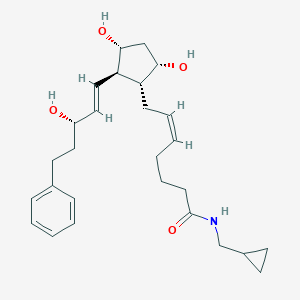

17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide

Vue d'ensemble

Description

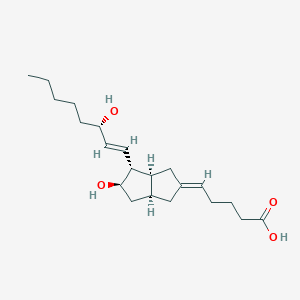

The compound 17-phenyl trinor Prostaglandin F2α (PGF2α) is a synthetic analog of the naturally occurring prostaglandin F2α. It has been the subject of various studies due to its potential therapeutic applications, particularly in the field of ophthalmology as an antiglaucoma agent. The modifications on the prostaglandin structure, such as the addition of a phenyl group, have been shown to significantly affect the biological activity of these molecules .

Synthesis Analysis

The synthesis of derivatives of 17-phenyl trinor PGF2α involves complex organic reactions. For instance, the synthesis of d,l-17-phenyl-18,19,20-trinor PGF2α methyl ester and its 15-epimer was achieved through a Wittig-Horner reaction followed by a series of reductions and separations to yield the desired epimers. The final product was obtained after a Wittig condensation and subsequent methylation . This meticulous process highlights the challenges and the precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of 17-phenyl trinor PGF2α derivatives is characterized by the presence of a phenyl group and various ester or amide modifications. These structural changes are crucial as they can significantly alter the biological activity and potency of the molecules. For example, the presence of the phenyl group has been associated with increased potency in certain biological assays .

Chemical Reactions Analysis

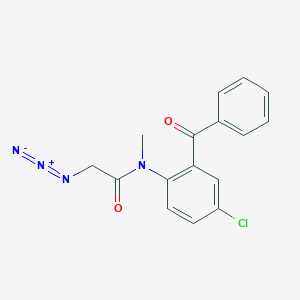

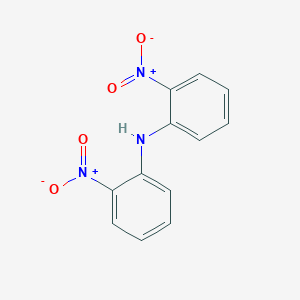

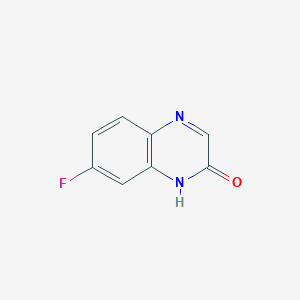

The chemical reactions involved in the synthesis and modification of 17-phenyl trinor PGF2α derivatives are typically centered around the prostaglandin core structure. The introduction of substituents such as ester or amide groups can lead to a variety of derivatives with different biological activities. For instance, the synthesis of amide derivatives of prostaglandins has been explored using the mixed carbonic anhydride method . Additionally, the use of a nitrenium ion cyclization has been employed in the synthesis of a photoactive prostaglandin derivative .

Physical and Chemical Properties Analysis

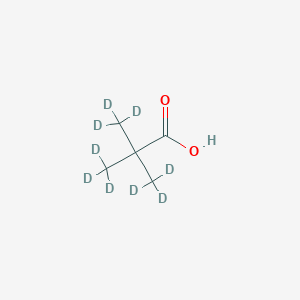

The physical and chemical properties of 17-phenyl trinor PGF2α derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the compound's biological activity and its potential therapeutic applications. For example, the physico-chemical properties of prostaglandins with amide groups in the alpha-chain have been studied to understand their behavior in biological systems .

Applications De Recherche Scientifique

Agonist Effects on Prostaglandin Receptors

- FP Prostaglandin Receptor Activation : Bimatoprost, a derivative of 17-phenyl trinor prostaglandin F2α, demonstrates agonist activity on the human ocular FP prostaglandin receptor, mobilizing intracellular calcium (Sharif et al., 2003).

Hydrolysis and Conversion in Ocular Tissues

- Conversion to Potent Agonist in Ocular Tissue : Human and rabbit ocular tissues can hydrolyze bimatoprost to 17-phenyl trinor PGF2α, a potent FP prostaglandin agonist, suggesting its role in ocular hypotensive effects (Hellberg et al., 2003).

Microvascular Effects in the Eye

- Influence on Ocular Microvasculature : Prostaglandin F2α analogs, closely related to 17-phenyl trinor PGF2α, demonstrate selective effects on the microvasculature of the eye, impacting regional blood flow and capillary permeability (Stjernschantz et al., 2000).

Antagonistic Effect in Breast Cancer

- Potential Antagonistic Effect on Breast Cancer : A variant of 17-phenyl trinor PGF2α has been studied for its potential antagonistic effect on the NK1 receptor, showing promising results in inhibiting breast cancer cell proliferation (Mutukuru & Vijayakumar, 2021).

Prostamide Research and Therapeutics

- Role in Prostamide Research : The unique pharmacology of bimatoprost, a derivative of 17-phenyl prostaglandin F2α, has contributed to advancements in prostamide research, indicating potential systemic actions (Burk & Woodward, 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c29-22(15-14-20-8-4-3-5-9-20)16-17-24-23(25(30)18-26(24)31)10-6-1-2-7-11-27(32)28-19-21-12-13-21/h1,3-6,8-9,16-17,21-26,29-31H,2,7,10-15,18-19H2,(H,28,32)/b6-1-,17-16+/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUQJJFOXZIFFM-SKHQJWOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CNC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide | |

CAS RN |

1138395-10-4 | |

| Record name | (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138395-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

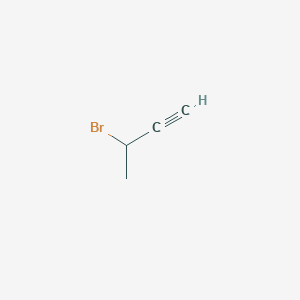

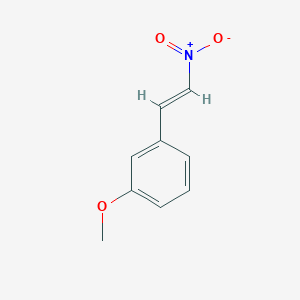

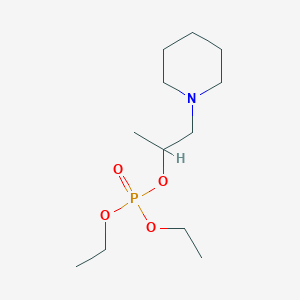

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)